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molecular formula C5H5ClO2 B8532023 Prop-2-ynyloxyacetyl chloride

Prop-2-ynyloxyacetyl chloride

Cat. No. B8532023
M. Wt: 132.54 g/mol
InChI Key: VEOKPVDKVPBHOY-UHFFFAOYSA-N
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Patent
US07504408B2

Procedure details

Prop-2-ynyloxyacetyl chloride (1.74 g) in tetrahydrofuran (20 ml) was added dropwise over 5 min. to a stirred solution of dimethylamine (12 ml of 33% solution in ethanol) in tetrahydrofuran (15 ml) at ambient temperature. After 30 minutes the solvent was evaporated and the residue was partitioned between saturated aqueous sodium bicarbonate (20 ml) and ethyl acetate (30 ml). The aqueous layer was separated and then re-extracted with ethyl acetate (20 ml). The combined ethyl acetate extracts were washed with brine (20 ml), dried over sodium sulphate and then evaporated. There was thus obtained the title compound as a liquid (1.15 g). NMR Spectrum: (CDCl3) 2.47 (t, 1H), 2.96 (s, 3H), 3.02 (s, 3H), 4.27 (s, 2H), 4.33 (d, 2M); Mass Spectrum: M+H+ 142.
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][CH2:5][C:6](Cl)=[O:7])[C:2]#[CH:3].[CH3:9][NH:10][CH3:11]>O1CCCC1>[CH3:9][N:10]([CH3:11])[C:6](=[O:7])[CH2:5][O:4][CH2:1][C:2]#[CH:3]

Inputs

Step One
Name
Quantity
1.74 g
Type
reactant
Smiles
C(C#C)OCC(=O)Cl
Name
Quantity
12 mL
Type
reactant
Smiles
CNC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 30 minutes the solvent was evaporated
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between saturated aqueous sodium bicarbonate (20 ml) and ethyl acetate (30 ml)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
re-extracted with ethyl acetate (20 ml)
WASH
Type
WASH
Details
The combined ethyl acetate extracts were washed with brine (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CN(C(COCC#C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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